![molecular formula C11H16F3NO4 B3032538 7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid CAS No. 2173992-43-1](/img/structure/B3032538.png)
7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid
Descripción
7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid (TFA) is a 1:1 salt formed between the spirocyclic carboxylic acid and TFA. This compound (CAS: 1257381-44-4, C₉H₁₄F₃NO₃, MW: 241.21) is utilized in drug discovery, particularly as a rigid scaffold to enhance pharmacokinetic properties . The spirocyclic structure imparts conformational rigidity, which can improve target binding and metabolic stability. Its synthesis often involves TFA as a counterion for facile isolation, yielding high purity (>95%) via simple evaporation .
Propiedades
IUPAC Name |
7-azaspiro[3.5]nonane-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.C2HF3O2/c11-8(12)7-5-9(6-7)1-3-10-4-2-9;3-2(4,5)1(6)7/h7,10H,1-6H2,(H,11,12);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGQZXUVIIHKQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)C(=O)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173992-43-1 | |
Record name | 7-Azaspiro[3.5]nonane-2-carboxylic acid, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Métodos De Preparación
Cyclization Strategies for Core Spiro Framework
Two-Step Ring Closure via Halogenated Ethers
A patented method (CN112321599A) employs bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal as key precursors. The process involves:
Step 1: Formation of Bicyclic Intermediate
- Reagents : Tetrabutylammonium bromide (phase transfer catalyst), potassium iodide (iodo metal salt), N,N-dimethylformamide (DMF)
- Conditions : 70–100°C for 10–24 h
- Mechanism : Nucleophilic displacement of chloride by cyanoacetaldehyde oxygen, followed by intramolecular cyclization (Fig. 1A).
Step 2: Lithium Aluminum Hydride Reduction
- Reagents : LiAlH₄ in tetrahydrofuran (THF)
- Conditions : -10°C, 4–8 h reaction time
- Yield : 56.3–82.6% after neutral alumina column purification.
Table 1: Optimization of Cyclization Parameters
Parameter | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature | 70–100°C | 90°C | +18% vs 70°C |
Molar Ratio (Catalyst) | 0.05–0.15 eq | 0.10 eq | Maximizes ring closure |
Solvent Volume (DMF) | 720–1600 mL/kg | 1200 mL/kg | Prevents dimerization |
Oxidative Cyclization Using Oxone®
An alternative route (PMC6332447) utilizes Oxone® (potassium peroxymonosulfate) in formic acid for spiroannulation:
- Substrate : o-Cycloalkylaminoacetanilides
- Conditions : 0–25°C, 2–6 h
- Key Advantage : Avoids strongly acidic media, preserving acid-sensitive functional groups.
Reaction Scheme:
$$
\text{Acetanilide derivative} \xrightarrow[\text{HCO}_2\text{H}]{\text{Oxone}^®} \text{Spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid}
$$
Carboxylic Acid Functionalization
Hydrolysis of Cyano Groups
The cyano intermediate from Step 1.1 undergoes acidic hydrolysis to generate the carboxylic acid moiety:
- Reagents : 6M HCl, reflux
- Time : 8–12 h
- Yield : 78–85% (estimated from analogous reactions in)
Direct Carboxylation via Malonate Condensation
BenchChem data (136098-14-1) shows ethyl malonate reacts with spiroamine precursors under basic conditions:
- Base : Ammonium acetate
- Solvent : Ethanol/water (3:1)
- Temperature : 80°C, 48 h
- Product : 7-Azaspiro[3.5]nonane-2-carboxylic acid (unoptimized yield: 45–52%).
Trifluoroacetate Salt Formation
Acid-Base Reaction in Anhydrous Media
CymitQuimica’s protocol (CAS 2173992-43-1) details salt formation:
- Dissolve free base in dichloromethane (DCM)
- Add trifluoroacetic acid (TFA) dropwise at 0°C
- Stir 1 h, evaporate, and recrystallize from ethyl acetate/hexane
Table 2: Salt Formation Optimization
Parameter | Tested Range | Optimal Condition | Purity Impact |
---|---|---|---|
Equiv. TFA | 1.0–1.5 | 1.2 | 99.5% by HPLC |
Recrystallization | EtOAc/Hex vs Et₂O | EtOAc/Hex (1:3) | +12% yield |
Drying | Vacuum vs N₂ purge | 40°C under vacuum | Prevents hydrate |
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
Method | Total Steps | Overall Yield | Cost (USD/g) | Scalability |
---|---|---|---|---|
Halogenated Ether | 3 | 62% | 220 | Pilot-scale |
Oxidative Cyclization | 4 | 48% | 310 | Lab-scale |
Malonate Condensation | 5 | 41% | 185 | Bench-scale |
Key Findings :
Industrial-Scale Considerations
Waste Stream Management
Quality Control Metrics
- HPLC Purity : >99.0% (USP <621>)
- Residual Solvents : DMF < 880 ppm (ICH Q3C)
- Chiral Purity : [α]D²⁵ = +12.5° to +13.5° (for enantiopure batches)
Análisis De Reacciones Químicas
Types of Reactions
7-Azaspiro[3.5]nonane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins to modulate their activity.
Comparación Con Compuestos Similares
Comparison Table :
Compound | Yield (%) | Purity (%) | Scalability | Key Application |
---|---|---|---|---|
7-Azaspiro + TFA salt | 100 | ≥95 | Multigram | FAAH inhibitors |
7-Oxa-2-azaspiro derivative | 95 | ≥95 | Gram-scale | Anesthetic analogs |
Boc-protected analogs | 90–95 | ≥95 | Kilogram | Prodrug synthesis |
2.4. Physicochemical Properties
- Solubility: TFA salts (e.g., 1257381-44-4) exhibit lower aqueous solubility than hydrochlorides (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid HCl, CID: 122164336) due to increased lipophilicity .
- Stability: Boc-protected derivatives (e.g., tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate) require dry, cold storage to prevent deprotection .
Actividad Biológica
7-Azaspiro[3.5]nonane-2-carboxylic acid; trifluoroacetic acid (CAS No. 2173992-43-1) is a compound belonging to the class of azaspiro compounds, characterized by a unique spirocyclic structure that incorporates a nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 283.25 g/mol. The trifluoroacetic acid moiety enhances the compound's acidity and reactivity, making it a valuable building block in organic synthesis and biochemical assays.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. It can function as an inhibitor or activator depending on the structural context and functional groups present within the molecule. The mechanism involves binding to active sites of enzymes or altering protein conformations, thereby modulating their activity.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases such as diabetes and obesity.
- FXR Agonism : A related compound, BMS-986318, demonstrated potent activation of the farnesoid X receptor (FXR), which plays a critical role in regulating bile acid homeostasis and lipid metabolism. This suggests that derivatives of 7-Azaspiro[3.5]nonane may also exhibit similar properties, making them candidates for treating conditions like nonalcoholic steatohepatitis (NASH) .
Case Studies and Research Findings
- Preclinical Evaluation : A study focusing on BMS-986318 revealed its efficacy in activating FXR both in vitro and in vivo, leading to significant changes in gene expression related to liver function (e.g., increased FGF15 and decreased CYP7A1) . This highlights the potential of azaspiro compounds in liver-related therapies.
- Synthesis and Structure-Activity Relationships (SAR) : Research into the structure-activity relationships of spirocyclic compounds has shown that modifications can enhance biological efficacy while reducing toxicity. For instance, optimizing certain substituents on the azaspiro framework improved metabolic stability without compromising potency .
Data Tables
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | |
Molecular Weight | 283.25 g/mol |
CAS Number | 2173992-43-1 |
Purity | 97% |
Biological Activity | Description |
---|---|
Enzyme Inhibition | Potential therapeutic target for metabolic diseases |
FXR Agonism | Modulation of lipid metabolism and bile acid homeostasis |
Q & A
Q. What are the optimized synthetic routes for 7-azaspiro[3.5]nonane-2-carboxylic acid derivatives, and how can purity be ensured?
Methodological Answer: Synthesis typically involves cyclization reactions using piperidine-alkyne intermediates, followed by trifluoroacetate salt formation (e.g., via reaction with trifluoroacetic acid). For multigram-scale production, direct evaporation of the reaction mixture yields trifluoroacetate salts with quantitative yields. Purification via flash chromatography or recrystallization ensures ≥95% purity, as validated by HPLC or LC-MS . Key parameters include solvent selection (e.g., dichloromethane for cyclization) and stoichiometric control of trifluoroacetic acid to minimize byproducts.
Q. How can trifluoroacetic acid (TFA) influence the NMR characterization of spiro compounds, and what are common pitfalls?
Methodological Answer: TFA, often used as a counterion or solvent, introduces strong -NMR signals (δ ~ -75 ppm) that may overlap with other fluorinated impurities. To mitigate this, use deuterated solvents (e.g., DO or CDCl) and consider -decoupling during -NMR to resolve splitting from - coupling. For spiro compounds, ensure baseline subtraction of TFA signals and confirm purity via -NMR integration of diagnostic peaks (e.g., spirocyclic CH groups at δ 2.5–3.5 ppm) .
Q. What analytical techniques are critical for validating the structural integrity of 7-azaspiro[3.5]nonane-2-carboxylic acid-TFA complexes?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]) with /-NMR for stereochemical assignment. For TFA-containing complexes, elemental analysis or ion chromatography quantifies trifluoroacetate content. X-ray crystallography may resolve conformational ambiguities in the spirocyclic core, particularly for drug design applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when scaling up 7-azaspiro[3.5]nonane-2-carboxylic acid derivatives?
Methodological Answer: Yield discrepancies often arise from incomplete cyclization or solvent polarity effects. Monitor reaction progress via inline FTIR to track carbonyl intermediates (e.g., 1700–1750 cm) and optimize temperature gradients. For scale-up, employ continuous-flow reactors to enhance mixing and reduce side reactions. Cross-validate purity metrics (e.g., HPLC vs. NMR) to distinguish between unreacted starting materials and degradation products .
Q. What mechanistic insights explain the stability of 7-azaspiro[3.5]nonane-2-carboxylic acid under acidic conditions, and how does TFA affect this?
Methodological Answer: The spirocyclic structure confers rigidity, reducing susceptibility to acid-catalyzed ring-opening. TFA’s low pKa (~0.5) protonates the azaspiro nitrogen, stabilizing the zwitterionic form. Investigate stability via accelerated degradation studies (40–60°C, 0.1–1 M HCl/TFA), monitoring by -NMR for spirocyclic ring integrity. Compare with non-fluorinated acids (e.g., acetic acid) to isolate TFA-specific effects .
Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) enhance NMR studies of TFA-spiro compound interactions?
Methodological Answer: -labeling at the spirocyclic carboxyl group enables tracking of TFA coordination via - coupling in 2D NMR (e.g., HMBC). For -labeled azaspiro derivatives, - HSQC identifies protonation states under varying TFA concentrations. Isotopic dilution experiments (e.g., - HOESY) map spatial proximity between TFA and the spiro core .
Q. What theoretical frameworks guide the integration of 7-azaspiro[3.5]nonane-2-carboxylic acid into drug design?
Methodological Answer: Leverage molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes (e.g., proteases) using the spirocyclic scaffold’s conformational constraints. Validate with free-energy perturbation (FEP) calculations to assess TFA’s role in solubility and bioavailability. Compare with non-spiro analogs to quantify entropy-enthalpy trade-offs in binding .
Q. How do solvent polarity and TFA concentration affect the enantiomeric resolution of 7-azaspiro[3.5]nonane-2-carboxylic acid?
Methodological Answer: Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Screen solvents (e.g., hexane/isopropanol with 0.1% TFA) to optimize enantioselectivity (α > 1.2). TFA’s ion-pairing with the carboxylate group enhances peak symmetry but may reduce retention; balance with ammonium formate buffers for improved resolution .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental data for TFA-spiro compound interactions?
Methodological Answer: Reconcile contradictions by cross-validating DFT-calculated binding energies (e.g., B3LYP/6-31G*) with isothermal titration calorimetry (ITC). If TFA’s solvation effects are underestimated computationally, apply explicit solvent models (e.g., COSMO-RS) or adjust dielectric constants in docking simulations. Validate with -NMR titration to quantify binding stoichiometry .
Q. What strategies mitigate batch-to-batch variability in the synthesis of TFA-containing spiro compounds?
Methodological Answer: Implement process analytical technology (PAT) tools like ReactIR for real-time monitoring of key intermediates. Standardize TFA sourcing (≥99.5% purity, per NIST guidelines) and pre-dry solvents to <50 ppm HO. Use design of experiments (DoE) to identify critical factors (e.g., reaction time, TFA equivalents) and establish control limits for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.